Dde-L-lys(boc)-OH
CAS No.: 1189586-14-8
Cat. No.: VC0558023
Molecular Formula: C21H34N2O6
Molecular Weight: 410,51 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189586-14-8 |
---|---|
Molecular Formula | C21H34N2O6 |
Molecular Weight | 410,51 g/mole |
IUPAC Name | (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 |
SMILES | CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Dde-L-lys(boc)-OH is a protected form of the essential amino acid lysine, featuring dual protection strategy with distinct chemical properties. The compound contains a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group protecting the α-amino group and a tert-butoxycarbonyl (Boc) group protecting the ε-amino group on the lysine side chain.
Basic Chemical Information
The compound's fundamental chemical characteristics are summarized in Table 1:
Property | Value |
---|---|
Chemical Name | N-α-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-ε-t-butyloxycarbonyl-L-lysine |
CAS Number | 1189586-14-8 |
Molecular Formula | C21H34N2O6 |
Molecular Weight | 410.51 g/mol |
IUPAC Name | (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Stereochemistry | Single defined stereocenter (L-configuration) |
This peptide synthesis reagent contains multiple functional groups including a carboxylic acid, protected amines, and cyclic ketones that contribute to its specific reactivity profile .
Physicochemical Properties
Understanding the physicochemical properties of Dde-L-lys(boc)-OH is essential for optimizing its use in synthetic procedures. Table 2 presents key physicochemical parameters:
Property | Value |
---|---|
XLogP3 | 2.7 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 10 |
Topological Polar Surface Area | 125 Ų |
Heavy Atom Count | 29 |
Complexity | 701 |
These properties influence the compound's solubility, reactivity, and handling characteristics in peptide synthesis workflows .
Synthetic Applications in Peptide Chemistry
Dde-L-lys(boc)-OH is primarily used in solid-phase peptide synthesis (SPPS) to introduce lysine residues into peptide sequences while maintaining orthogonal protection capabilities.
Orthogonal Protection Strategy
The key advantage of Dde-L-lys(boc)-OH lies in its orthogonal protection scheme, allowing selective deprotection of either amino group under different conditions. The Dde group can be selectively removed using mild hydrazine treatment (typically 2% hydrazine in DMF), while leaving the Boc group intact. Conversely, the Boc group can be cleaved using acidic conditions (typically trifluoroacetic acid) without affecting the Dde protection .
This orthogonality enables precise control over peptide assembly and modification strategies, particularly when building complex peptide architectures.
Advanced Peptide Structures
Dde-L-lys(boc)-OH facilitates the synthesis of structurally sophisticated peptides, including:
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Branched peptides with multiple arms
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Peptides with selective side-chain modifications
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Multi-epitope peptide constructs
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Cyclic peptides with specific linkage points
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Template-assembled synthetic proteins (TASP)
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Multiple antigen peptides (MAP)
These advanced structures often serve as scaffolds for biological research, immunological studies, and drug development programs .
Synthesis Methodologies
The synthesis of peptides incorporating Dde-L-lys(boc)-OH typically follows established solid-phase peptide synthesis protocols with specific considerations for the orthogonal protecting groups.
Incorporation into Peptide Sequences
When incorporating Dde-L-lys(boc)-OH into peptide sequences, standard coupling reagents such as HBTU, HATU, or DIC/HOBt can be employed. The carboxylic acid group of Dde-L-lys(boc)-OH reacts with the N-terminal amino group of the growing peptide chain on solid support. Following coupling, the synthesis can proceed in two directions:
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Continuation of the peptide chain synthesis with the Dde group remaining intact
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Selective removal of the Dde group using hydrazine to enable side-chain modification or branching
This flexibility allows for diverse synthetic strategies in creating structurally complex peptides .
Selective Deprotection Considerations
When utilizing Dde-L-lys(boc)-OH in peptide synthesis, important considerations include:
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Dde deprotection is typically performed using 2% hydrazine in DMF
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When Dde groups are used in conjunction with allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group
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Monitoring of the Dde deprotection is possible via UV detection at 290-310 nm
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Dde migration between lysine residues has been reported under certain conditions, which may necessitate optimization of synthesis protocols
Comparison with Related Compounds
Several lysine derivatives with various protection schemes are available for peptide synthesis. Understanding their comparative properties helps in selecting the appropriate reagent for specific applications.
Comparative Analysis of Protected Lysine Derivatives
Table 3 provides a comparison of Dde-L-lys(boc)-OH with related lysine derivatives commonly used in peptide synthesis:
Compound | α-Protection | ε-Protection | Deprotection Conditions | Key Applications |
---|---|---|---|---|
Dde-L-lys(boc)-OH | Dde | Boc | Dde: 2% hydrazine in DMF Boc: TFA | Complex peptides, selective side-chain modifications |
Fmoc-L-lys(Boc)-OH | Fmoc | Boc | Fmoc: 20% piperidine in DMF Boc: TFA | Standard SPPS, most common lysine derivative |
Boc-L-lys(Fmoc)-OH | Boc | Fmoc | Boc: TFA Fmoc: 20% piperidine in DMF | Reverse protection scheme for specialized applications |
Fmoc-L-lys(Dde)-OH | Fmoc | Dde | Fmoc: 20% piperidine in DMF Dde: 2% hydrazine in DMF | Branched peptides, MAP synthesis |
Fmoc-L-lys(ivDde)-OH | Fmoc | ivDde | Fmoc: 20% piperidine in DMF ivDde: 2-5% hydrazine in DMF | Enhanced stability against Dde migration |
This comparison highlights the specialized role of Dde-L-lys(boc)-OH in the peptide chemist's toolkit, particularly for synthesizing peptides requiring selective manipulation of the lysine side chain .
Protection Group Orthogonality
The orthogonality between the Dde and Boc protecting groups in Dde-L-lys(boc)-OH offers unique advantages in peptide synthesis strategies. Unlike Fmoc/Boc or Alloc/Boc combinations, the Dde/Boc pair provides distinct chemical reactivity that can be exploited for complex synthetic sequences involving multiple deprotection and coupling steps .
Research Applications and Case Studies
Recent research utilizing Dde-L-lys(boc)-OH demonstrates its versatility in creating functionally complex peptide structures.
Nucleopeptide Synthesis
Future Research Directions
The unique orthogonal protection strategy afforded by Dde-L-lys(boc)-OH continues to inspire new applications in peptide science and bioconjugate chemistry.
Emerging Applications
Potential future applications for Dde-L-lys(boc)-OH include:
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Development of next-generation antibody-drug conjugates with precise drug-to-antibody ratios
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Creation of multi-functional peptide therapeutics with targeting, imaging, and therapeutic capabilities
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Synthesis of peptide-based nanomaterials with defined spatial organization
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Production of peptide-oligonucleotide conjugates for gene delivery and regulation
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Assembly of synthetic vaccine constructs with multiple epitopes
These emerging applications leverage the selective modification capabilities that Dde-L-lys(boc)-OH enables in peptide synthesis workflows .
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